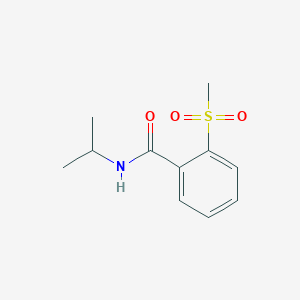
2-methylsulfonyl-N-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfonyl-N-propan-2-ylbenzamide, also known as Methylsulfonylmethane (MSM), is an organosulfur compound that is widely used in scientific research. It is a white, odorless, and water-soluble crystalline substance that is found in various natural sources such as fruits, vegetables, and grains. MSM has been found to have several beneficial properties, making it a popular compound for scientific research.
Mecanismo De Acción
The exact mechanism of action of MSM is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms such as reducing inflammation, scavenging free radicals, and modulating immune function. MSM has also been found to increase the production of glutathione, an important antioxidant in the body.
Biochemical and Physiological Effects:
MSM has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain. It has also been found to improve joint mobility and reduce muscle damage. MSM has been found to have a positive effect on collagen synthesis, making it a potential treatment for skin disorders. It has also been found to improve gut health by reducing inflammation and improving gut barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also water-soluble, making it easy to dissolve in various solutions. However, MSM has some limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It also has low bioavailability, making it difficult to reach therapeutic concentrations in vivo.
Direcciones Futuras
There are several future directions for the study of MSM. One potential direction is the study of its potential therapeutic applications in other conditions such as diabetes, cancer, and neurodegenerative diseases. Another potential direction is the study of its mechanism of action and the development of more potent analogs. Additionally, the study of the pharmacokinetics and pharmacodynamics of MSM could lead to a better understanding of its therapeutic potential.
Métodos De Síntesis
MSM can be synthesized through various methods, including the oxidation of dimethyl sulfoxide (DMSO) and the reaction of methanol with sulfur. However, the most common method of synthesis is the reaction of DMSO with hydrogen peroxide and sodium hydroxide. This method yields high purity MSM, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
MSM has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and analgesic properties, making it a potential treatment for various conditions such as osteoarthritis, rheumatoid arthritis, and skin disorders. MSM has also been found to have a positive effect on exercise recovery, immune function, and gut health.
Propiedades
IUPAC Name |
2-methylsulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(2)12-11(13)9-6-4-5-7-10(9)16(3,14)15/h4-8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQCPAYIHZCZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)
![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)









